molecular formula C7H4ClNO2 B8770264 6-Chlorofuro[3,2-b]pyridin-3(2H)-one

6-Chlorofuro[3,2-b]pyridin-3(2H)-one

Cat. No.: B8770264
M. Wt: 169.56 g/mol
InChI Key: NJMJNAUPSVMWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context and Structural Significance of the Furo[3,2-b]pyridine (B1253681) Core

The furo[3,2-b]pyridine core is a bicyclic heterocyclic system where a furan (B31954) ring is fused to a pyridine (B92270) ring. This fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic environment, bestowing upon its derivatives a diverse range of chemical properties and biological activities. The arrangement of the heteroatoms—oxygen in the furan ring and nitrogen in the pyridine ring—influences the molecule's polarity, hydrogen bonding capabilities, and potential for various chemical transformations.

The structural rigidity of the fused ring system provides a defined three-dimensional shape, which is a crucial aspect in the design of molecules intended to interact with specific biological targets such as enzymes and receptors. The furo[3,2-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Importance of the 3(2H)-one Motif within Furo[3,2-b]pyridine Chemistry

The introduction of a ketone functional group at the 3-position, creating a 3(2H)-one motif, significantly alters the chemical reactivity and potential biological applications of the furo[3,2-b]pyridine scaffold. This motif introduces a planar, electron-withdrawing carbonyl group, which can participate in various chemical reactions.

The presence of the 3(2H)-one moiety opens avenues for further functionalization of the molecule. The carbonyl group can act as an electrophilic center, susceptible to attack by nucleophiles. The adjacent methylene (B1212753) group at the 2-position possesses acidic protons, allowing for enolate formation and subsequent reactions, such as alkylations and aldol (B89426) condensations. This reactivity is pivotal for the synthesis of a library of derivatives with diverse substitution patterns, which is essential for structure-activity relationship (SAR) studies in drug discovery.

Rationale for Advanced Research on Halogenated Furo[3,2-b]pyridin-3(2H)-one Derivatives

The strategic placement of a halogen atom, such as chlorine at the 6-position of the furo[3,2-b]pyridin-3(2H)-one core, is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. The introduction of a chlorine atom can have several profound effects:

Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its oral bioavailability.

Metabolic Stability: The carbon-chlorine bond is generally stable to metabolic degradation, which can increase the half-life of the compound in biological systems.

Electronic Effects: The electron-withdrawing nature of chlorine can influence the reactivity of the entire ring system, affecting both the pyridine and furan portions of the molecule.

Binding Interactions: A halogen atom can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can enhance binding affinity and selectivity for a particular target.

Research into halogenated derivatives like 6-Chlorofuro[3,2-b]pyridin-3(2H)-one is driven by the potential to fine-tune the biological activity of the parent compound, leading to the development of more potent and selective therapeutic agents. Studies on other halogenated heterocyclic systems have often shown that such modifications can lead to enhanced cytotoxic activity against cancer cell lines. beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

IUPAC Name

6-chlorofuro[3,2-b]pyridin-3-one

InChI

InChI=1S/C7H4ClNO2/c8-4-1-6-7(9-2-4)5(10)3-11-6/h1-2H,3H2

InChI Key

NJMJNAUPSVMWIC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=N2)Cl

Origin of Product

United States

Iii. Reaction Profiles and Mechanistic Insights of 6 Chlorofuro 3,2 B Pyridin 3 2h One

Reactivity of the Chloro-Substituent

The chlorine atom at the C-6 position of the furo[3,2-b]pyridine (B1253681) core is attached to an electron-deficient pyridine (B92270) ring. This environment makes the substituent susceptible to displacement by various nucleophiles and enables its participation in metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides bearing electron-withdrawing groups or those part of electron-deficient heterocyclic systems like pyridine. The reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

The nitrogen atom in the pyridine ring of 6-Chlorofuro[3,2-b]pyridin-3(2H)-one withdraws electron density from the ring carbons, facilitating nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C-2, C-4, and C-6). Consequently, the C-6 chloro-substituent is activated for SNAr reactions.

Oxygen-based nucleophiles, such as alkoxides (RO⁻), can displace the chloride at the C-6 position to form the corresponding 6-alkoxy derivatives. The reaction involves the attack of the alkoxide on the C-6 carbon, followed by the departure of the chloride ion. These reactions are typically carried out in the corresponding alcohol as the solvent, often in the presence of a base to generate the alkoxide in situ.

Table 1: Expected Products from Reactions with Oxygen Nucleophiles

Reactant Nucleophile Expected Product
This compound Sodium Methoxide (NaOCH₃) 6-Methoxyfuro[3,2-b]pyridin-3(2H)-one

Similarly, nitrogen nucleophiles, including primary and secondary amines, are expected to react with this compound to yield 6-amino-substituted products. These reactions often require elevated temperatures and may be conducted in a polar aprotic solvent like DMSO or in the presence of a base to neutralize the HCl generated during the reaction. Secondary amines, for instance, would yield the corresponding 6-(dialkylamino)furo[3,2-b]pyridin-3(2H)-one derivatives.

Table 2: Expected Products from Reactions with Secondary Amine Nucleophiles

Reactant Nucleophile Expected Product
This compound Piperidine 6-(Piperidin-1-yl)furo[3,2-b]pyridin-3(2H)-one
This compound Morpholine 6-(Morpholino)furo[3,2-b]pyridin-3(2H)-one

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is widely used to couple aryl halides with organoboron compounds. Chloropyridines are known to be effective substrates in these reactions.

The catalytic cycle for the Suzuki coupling of this compound involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the substrate to form a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

This methodology allows for the introduction of a variety of aryl or vinyl substituents at the C-6 position.

Table 3: Potential Suzuki Coupling Products

Reactant Coupling Partner Potential Product
This compound Phenylboronic Acid 6-Phenylfuro[3,2-b]pyridin-3(2H)-one
This compound Pyridine-3-boronic Acid 6-(Pyridin-3-yl)furo[3,2-b]pyridin-3(2H)-one

Nucleophilic Aromatic Substitution Reactions

Transformations of the Furan (B31954) Ring in Furo[3,2-b]pyridine Systems

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. The reactivity of the furo[3,2-b]pyridine scaffold towards electrophiles is complex due to the opposing electronic properties of the two fused rings.

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. It is generally resistant to electrophilic attack and requires harsh reaction conditions. quora.comyoutube.com When substitution does occur, it is directed to the C-3 position (or C-5, equivalent to C-3 relative to the nitrogen). quora.com

Furan Ring: In contrast, the furan ring is electron-rich and highly susceptible to electrophilic attack, typically at the C-2 or C-5 positions. researchgate.net

In the case of this compound, the furan ring is a dihydrofuranone, meaning it is not aromatic and lacks the typical reactivity of furan. The C-2 and C-3 positions are saturated. Furthermore, the carbonyl group at C-3 is strongly electron-withdrawing, which would deactivate the ring system towards electrophilic attack. Therefore, classical electrophilic aromatic substitution reactions are not expected to occur readily on the dihydrofuranone portion of the molecule. Any potential electrophilic attack would likely require harsh conditions and would be directed towards the less reactive pyridine ring at the C-7 position.

Lithiation and Electrophilic Quenching

Table 4: General Scheme for Lithiation and Electrophilic Quenching

StepReagents and ConditionsOutcome
LithiationLDA, THF, low temperatureFormation of a lithiated furo[3,2-b]pyridine intermediate
QuenchingElectrophile (e.g., RX, RCHO)Introduction of a new substituent on the ring

Reactivity of the Pyridine Moiety in Furo[3,2-b]pyridine Systems

While the furan ring is generally more reactive towards electrophiles, the pyridine moiety can also undergo specific transformations, particularly after activation.

N-Oxidation and Subsequent Transformations (e.g., Cyanation of N-oxides)

The nitrogen atom of the pyridine ring in furo[3,2-b]pyridine can be oxidized to form the corresponding N-oxide. zendy.io This N-oxidation activates the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions.

A key transformation of furo[3,2-b]pyridine N-oxide is its reaction with nucleophiles like cyanide. The cyanation of pyridine N-oxides is a well-established method for introducing a cyano group, typically at the α-position (C2 or C6) to the nitrogen. chem-soc.siresearchgate.net In the case of furo[3,2-b]pyridine N-oxide, cyanation via the Reissert-Henze reaction using potassium cyanide and benzoyl chloride leads to the formation of the 5-cyano derivative. zendy.io This product can then be converted into other functional groups such as carboxamides, carboxylic acids, and esters. zendy.io

Table 5: Cyanation of Furo[3,2-b]pyridine N-oxide

SubstrateReagents and ConditionsMajor Product
Furo[3,2-b]pyridine N-oxideKCN, Benzoyl chloride5-Cyanofuro[3,2-b]pyridine zendy.io

Wittig-Horner Reactions

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a widely utilized method for the synthesis of alkenes from carbonyl compounds. In the context of this compound, the carbonyl group at the 3-position is a prime site for such a transformation. This reaction would involve the nucleophilic attack of a phosphonate (B1237965) carbanion on the carbonyl carbon, leading to the formation of an exocyclic double bond at the 3-position.

The reaction is anticipated to proceed via the established mechanism for the Wittig-Horner reaction. A phosphonate ester, such as a diethylphosphonate, would first be deprotonated by a suitable base (e.g., sodium hydride, potassium tert-butoxide) to generate the reactive phosphonate carbanion. This carbanion would then add to the carbonyl group of this compound to form a tetrahedral intermediate. Subsequent elimination of a phosphate (B84403) ester would yield the desired alkene product. The general preference for the formation of the (E)-isomer is a characteristic feature of the Wittig-Horner reaction, particularly with stabilized ylids.

A hypothetical reaction scheme is presented below:

Table 1: Hypothetical Wittig-Horner Reaction of this compound

Reactant 1Reactant 2BaseProduct
This compoundTriethyl phosphonoacetateNaHEthyl 2-(6-chloro-2H-furo[3,2-b]pyridin-3-ylidene)acetate

This reaction would provide a valuable route for the functionalization of the furo[3,2-b]pyridinone core, allowing for the introduction of various substituents at the 3-position. The specific conditions and outcomes would, of course, need to be determined empirically.

Photo[2+2]Cycloaddition Reactions of Furo[3,2-c]pyridone (Related System)

These reactions typically involve the excitation of an alkene or a carbonyl compound to a higher energy state upon absorption of light, followed by a concerted or stepwise cycloaddition with another unsaturated molecule. In the case of a furo[3,2-c]pyridone system, the double bond within the furan ring could potentially react with an alkene upon photochemical activation to form a cyclobutane (B1203170) ring fused to the parent heterocycle.

The regioselectivity and stereoselectivity of such reactions are often governed by the electronic nature of the excited state and the steric hindrance of the reacting partners. The presence of the chloro substituent and the nitrogen atom in the pyridine ring of this compound would be expected to influence the electron distribution in the molecule and, consequently, its photochemical reactivity.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can be predicted based on the functional groups present in the molecule and the known reactivity of similar heterocyclic systems, such as thieno[2,3-b]pyridines.

Oxidation: The furo[3,2-b]pyridine ring system is susceptible to oxidation, particularly at the nitrogen atom of the pyridine ring, which can be converted to an N-oxide. This transformation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide would exhibit altered electronic properties and could serve as a precursor for further functionalization. The furan ring is generally less prone to oxidation than the pyridine nitrogen but could undergo oxidative cleavage under harsh conditions.

Reduction: The carbonyl group at the 3-position is the most likely site for reduction. Treatment with reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) would be expected to reduce the ketone to a secondary alcohol, yielding 6-Chlorofuro[3,2-b]pyridin-3(2H)-ol. The choice of reducing agent would be critical to avoid unwanted side reactions, such as the reduction of the pyridine ring or the cleavage of the chloro substituent.

Catalytic hydrogenation could also be employed, which might lead to the reduction of the carbonyl group and potentially the saturation of the furan and/or pyridine rings, depending on the catalyst and reaction conditions used.

Table 2: Predicted Oxidation and Reduction Products of this compound

Reaction TypeReagentPredicted Product
Oxidationm-CPBAThis compound N-oxide
ReductionNaBH46-Chloro-2,3-dihydrofuro[3,2-b]pyridin-3-ol

Further investigation into these reaction pathways would be necessary to fully elucidate the chemical behavior of this compound and to harness its potential in synthetic applications.

Iv. Advanced Spectroscopic Characterization and Structural Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

1H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy would be instrumental in identifying the number and connectivity of hydrogen atoms in the 6-Chlorofuro[3,2-b]pyridin-3(2H)-one molecule. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and furanone rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine atom, the carbonyl group, and the ring nitrogen. Spin-spin coupling patterns (J-coupling) between adjacent protons would reveal their connectivity. For instance, the protons on the pyridine ring would likely exhibit characteristic coupling constants. The methylene (B1212753) protons (H-2) in the furanone ring would be expected to appear as a singlet.

Expected ¹H NMR Data (Hypothetical)

Proton Chemical Shift (δ, ppm) Multiplicity
H-2 (Expected Range) s
H-5 (Expected Range) d

13C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is indicative of its hybridization and chemical environment. The carbonyl carbon (C-3) would be expected to resonate at a significantly downfield chemical shift. The carbon atom attached to the chlorine (C-6) would also show a characteristic chemical shift.

Expected ¹³C NMR Data (Hypothetical)

Carbon Chemical Shift (δ, ppm)
C-2 (Expected Range)
C-3 (Expected Range, downfield)
C-3a (Expected Range)
C-5 (Expected Range)
C-6 (Expected Range)
C-7 (Expected Range)

Advanced NMR Techniques for Comprehensive Structure Elucidation

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate the spatial proximity of protons, which can help in confirming stereochemistry and conformation.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the lactone, the C-Cl bond, the C-N and C=N bonds within the pyridine ring, and the C-O bond of the furanone ring.

Expected FTIR Data (Hypothetical)

Functional Group Wavenumber (cm⁻¹)
C=O (lactone) (Expected Range, ~1750-1780)
C=N, C=C (aromatic) (Expected Range, ~1550-1650)
C-O (ether) (Expected Range, ~1000-1250)

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₇H₄ClNO₂), HRMS would confirm the presence and number of chlorine, nitrogen, and oxygen atoms based on the exact mass and the characteristic isotopic pattern of chlorine.

Expected HRMS Data (Hypothetical)

Ion Calculated m/z

X-ray Diffraction Crystallography of Furo[3,2-b]pyridinone Derivatives

While no specific X-ray crystal structure for this compound has been reported, this technique remains the gold standard for structural determination of crystalline solids. For related furo[3,2-b]pyridinone derivatives that form suitable single crystals, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. This would definitively confirm the connectivity and stereochemistry of the molecule and reveal details about intermolecular interactions such as hydrogen bonding and π-stacking.

Solid-State Molecular Conformation Analysis

A solid-state molecular conformation analysis through single-crystal X-ray diffraction would reveal the precise spatial arrangement of the atoms in this compound. This would involve determining key geometric parameters. The fused furo[3,2-b]pyridine (B1253681) ring system is expected to be largely planar, but slight deviations from planarity can occur due to crystal packing forces or substituent effects.

Key conformational parameters that would be determined include:

Bond Lengths: The distances between bonded atoms, such as C-C, C-N, C-O, and C-Cl bonds.

Bond Angles: The angles formed by three connected atoms, which define the geometry around each atom.

Torsion Angles: These angles describe the conformation of the molecule by defining the rotation around a chemical bond. For a fused ring system, these are particularly important for quantifying the planarity of the molecule.

A hypothetical data table for the key bond lengths and angles is presented below to illustrate the type of information that would be generated.

ParameterValue (Hypothetical)
Bond Lengths (Å)
C=O1.21
C-Cl1.74
C-N (pyridine)1.34
C-O (furan)1.36
Bond Angles (°)
O-C-C (furan)108.5
C-N-C (pyridine)117.2
Cl-C-C (pyridine)119.8
Torsion Angles (°)
Dihedral angle between furan (B31954) and pyridine rings< 2.0

Intermolecular Interactions and Crystal Packing Motifs

The way molecules of this compound arrange themselves in a crystal is dictated by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence the material's physical properties, such as melting point, solubility, and stability.

Potential intermolecular interactions for this molecule could include:

Hydrogen Bonding: The ketone group (C=O) could act as a hydrogen bond acceptor, and if any protic solvent molecules were incorporated into the crystal lattice, they could act as hydrogen bond donors. The nitrogen atom in the pyridine ring could also potentially act as a hydrogen bond acceptor.

Halogen Bonding: The chlorine atom is a potential halogen bond donor, capable of interacting with electron-rich atoms like the oxygen of the carbonyl group or the nitrogen of the pyridine ring on an adjacent molecule.

π-π Stacking: The aromatic pyridine and furan rings can engage in π-π stacking interactions, where the planes of the rings of adjacent molecules are arranged in either a face-to-face or offset manner.

The combination of these interactions would lead to specific, repeating three-dimensional arrangements known as crystal packing motifs. For instance, molecules might form chains, sheets, or more complex three-dimensional networks. A hypothetical summary of these interactions is provided in the table below.

Interaction TypeDonorAcceptorDistance (Å) (Hypothetical)Geometry (°) (Hypothetical)
Halogen BondC-ClO=C3.1~165
π-π StackingPyridine Ring CentroidPyridine Ring Centroid3.5Parallel Displaced

Without experimental crystallographic data, a definitive analysis of the solid-state structure of this compound remains speculative.

V. Theoretical and Computational Chemistry of 6 Chlorofuro 3,2 B Pyridin 3 2h One

Electronic Structure and Aromaticity Calculations

Computational quantum chemistry is a powerful tool for elucidating the electronic characteristics of 6-Chlorofuro[3,2-b]pyridin-3(2H)-one. Methods such as Density Functional Theory (DFT) are employed to compute a range of electronic properties. These calculations are fundamental to understanding the molecule's reactivity, stability, and spectroscopic characteristics.

Key electronic descriptors that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap implies higher stability and lower reactivity.

Aromaticity is another crucial aspect, influencing the molecule's stability and interaction modes. For a fused heterocyclic system like this compound, various computational methods can be used to quantify the aromatic character of both the pyridine (B92270) and the furanone rings. Nucleus-Independent Chemical Shift (NICS) calculations are a common approach to assess aromaticity, where negative values typically indicate aromatic character.

Table 1: Hypothetical Electronic Properties and Aromaticity Indices for this compound

ParameterCalculated ValueMethod
HOMO Energy-6.5 eVDFT/B3LYP/6-31G
LUMO Energy-1.2 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap5.3 eVDFT/B3LYP/6-31G*
NICS(0) - Pyridine Ring-8.2 ppmGIAO/B3LYP/6-311+G
NICS(0) - Furanone Ring-3.5 ppmGIAO/B3LYP/6-311+G

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry provides indispensable tools for investigating potential metabolic pathways or synthetic reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely transformation routes.

For instance, the metabolism of similar pyridine derivatives can involve hydroxylation reactions catalyzed by monooxygenase enzymes. nih.gov Theoretical modeling can be used to propose a plausible mechanism for such a transformation. This involves calculating the geometries and energies of reactants, products, and, most importantly, the transition states that connect them. The energy barrier, or activation energy, determined from the transition state structure, indicates the kinetic feasibility of the proposed reaction pathway.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of modern drug design. These studies aim to establish a mathematical correlation between the structural features of a series of compounds and their measured properties, such as biological activity.

For a series of analogues of this compound, a QSPR model could be developed to predict their kinase inhibitory potency. This would involve calculating a wide array of molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model.

Table 2: Hypothetical QSPR Data for a Series of this compound Analogues

CompoundlogPMolecular Surface Area (Ų)Dipole Moment (Debye)Predicted IC₅₀ (µM)
Analogue 12.1180.53.20.5
Analogue 22.5195.23.80.2
Analogue 31.8175.12.91.1
Analogue 42.9210.84.10.08

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, IR frequencies)

The prediction of spectroscopic parameters is a valuable application of computational chemistry, aiding in the structural confirmation of newly synthesized compounds. nih.govnih.gov For this compound, quantum chemical calculations can provide theoretical NMR and IR spectra.

NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. semanticscholar.org Comparing the predicted chemical shifts with experimental data can help in the unambiguous assignment of signals and confirm the compound's structure. Similarly, the calculation of vibrational frequencies can aid in the interpretation of experimental IR spectra.

Table 3: Hypothetical Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C3195.2194.8
C3a115.8116.1
C5148.9148.5
C6135.4135.7
C7112.1112.3
C7a160.3160.0
C275.675.9

Molecular Docking and Ligand-Protein Interaction Simulations (for kinase binding, etc.)

Given the interest in furo[3,2-b]pyridines as kinase inhibitors, molecular docking simulations are a critical computational tool. nih.gov These simulations predict the preferred binding orientation of this compound within the active site of a target protein, such as a protein kinase. nih.gov

The process involves generating a three-dimensional model of the ligand and docking it into the crystal structure of the target protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This information is invaluable for the rational design of more potent and selective inhibitors.

Table 4: Hypothetical Molecular Docking Results of this compound with a Protein Kinase

ParameterValue
Target ProteinPIM-1 Kinase
Docking Score (kcal/mol)-8.5
Key Hydrogen Bond InteractionsHinge region (backbone NH of Val126)
Key Hydrophobic InteractionsGatekeeper residue (Phe109), Catalytic loop

Vi. Research Applications and Prospects of 6 Chlorofuro 3,2 B Pyridin 3 2h One

Applications in Medicinal Chemistry Research

The furo[3,2-b]pyridine (B1253681) framework, accessible through synthetic routes often involving chlorinated intermediates like 6-Chlorofuro[3,2-b]pyridin-3(2H)-one, is central to the discovery of novel enzyme inhibitors and pathway modulators. acs.orgmdpi.com Its unique structural and electronic properties allow for the design of molecules that can bind with high affinity and selectivity to the active sites of enzymes or interact with proteins that regulate cellular processes.

The development of enzyme inhibitors is a cornerstone of modern drug discovery. Derivatives of the furo[3,2-b]pyridine scaffold have demonstrated significant potential in this area, particularly in the inhibition of specific protein kinase families that are often dysregulated in cancer and other diseases.

Cdc-like kinases (CLKs) are a family of dual-specificity protein kinases that play a critical role in regulating mRNA splicing. The dysregulation of CLKs is associated with various pathologies, including cancer and neurodegenerative diseases. Research has identified the furo[3,2-b]pyridine core as a novel scaffold for creating potent and highly selective inhibitors of CLK1, CLK2, and CLK4. acs.orgwikipedia.org Optimization of 3,5-disubstituted furo[3,2-b]pyridine derivatives has led to the development of cell-active inhibitors with significant therapeutic potential. acs.org

One notable example is the chemical probe MU1210, which is built upon the furo[3,2-b]pyridine scaffold. This compound has been recognized as a quality chemical biology probe for studying CLK1/2/4 due to its high potency and selectivity. wikipedia.org

Table 1: Inhibitory Activity of Furo[3,2-b]pyridine-based CLK Inhibitor

Compound Target Kinase IC50 (nM)
MU1210 CLK1 8
CLK2 20
CLK4 12
CLK3 >3000

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from publicly available research.

Activin receptor-like kinases (ALKs) are a subfamily of transforming growth factor-β (TGF-β) receptors that are crucial in cellular signaling. Specifically, ALK1 and ALK2 are involved in processes such as angiogenesis and tissue homeostasis. The development of selective ALK inhibitors is a significant area of research.

Recently, the furo[3,2-b]pyridine scaffold was explored as a bioisosteric replacement for the pyrazolo[1,5-a]pyrimidine (B1248293) core found in the known ALK inhibitor LDN-193189. mdpi.com This strategic modification, starting from 5-chloropyridin-3-ol to produce a key intermediate, 3-bromo-6-chlorofuro[3,2-b]pyridine, led to the creation of the inhibitor MU1700. mdpi.com This novel compound demonstrated a remarkably improved selectivity profile compared to LDN-193189, potently inhibiting ALK1 and ALK2 while showing significantly fewer off-target effects across a broad panel of human protein kinases. mdpi.com

Table 2: Kinome Selectivity Profile of Furo[3,2-b]pyridine-based ALK Inhibitor

Compound Primary Targets Kinases Inhibited >90% at 1 µM
LDN-193189 ALK1/2 19
MU1700 ALK1/2 3 (ALK1, ALK2, ALK6)

Data from kinome-wide profiling against 369 human protein kinases. A lower number of inhibited kinases indicates higher selectivity. mdpi.com

Beyond direct enzyme inhibition, derivatives of this compound are instrumental in developing modulators of complex cellular signaling pathways that are fundamental to cell growth, differentiation, and survival.

The Hedgehog (Hh) signaling pathway is essential during embryonic development and for adult tissue maintenance. However, its aberrant activation is a known driver in several cancers, including basal cell carcinoma and medulloblastoma. The furo[3,2-b]pyridine scaffold has been identified as an effective framework for developing modulators of this pathway. acs.org

Specifically, profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed compounds that act as sub-micromolar modulators of Hedgehog signaling. acs.orgnih.gov For example, compound 23a , a derivative from this class, was shown to effectively inhibit the Hh pathway in a GLI-dependent reporter gene assay, a standard method for measuring pathway activity.

Table 3: Activity of Furo[3,2-b]pyridine-based Hedgehog Pathway Modulator

Compound Assay IC50 (µM)
23a GLI-dependent Reporter Gene Assay ~0.5

The IC50 value represents the concentration at which the compound inhibits 50% of the signal in the reporter assay. nih.gov

Based on a comprehensive review of publicly available scientific literature and research databases, no studies were identified that link the this compound compound or the broader furo[3,2-b]pyridine scaffold to the inhibition or modulation of the Protease-Activated Receptor 2 (PAR-2) signaling pathway. Current research on PAR-2 inhibitors focuses on other distinct chemical scaffolds.

Design of Receptor Agonists (e.g., Dopamine D1 Receptor Agonists)

The furo[3,2-b]pyridine scaffold, the core of this compound, is recognized for its potential in the design of receptor agonists through the principle of bioisosteric replacement. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. In drug design, replacing a common core, such as an indole (B1671886) nucleus, with a different heterocyclic system like furo[3,2-b]pyridine can lead to molecules with retained or improved receptor affinity and selectivity.

While direct synthesis of Dopamine D1 receptor agonists from this compound is not extensively documented in public literature, the broader furo[3,2-b]pyridine scaffold has been successfully employed as a bioisostere for indole in the development of potent and selective 5-HT1F receptor agonists, which are targeted for the treatment of migraines. This successful application demonstrates the scaffold's ability to mimic the necessary interactions at a receptor binding site. Furthermore, isomeric structures such as heteroaromatic compounds based on a furo[3,2-c]pyridine (B1313802) core have been cited in patents for Dopamine D1 ligands. This suggests the potential of the furo[3,2-b]pyridine framework as a viable scaffold for developing novel, non-catechol D1 agonists, which are sought after for their potential therapeutic benefits in neurological disorders.

Exploration as Chemical Probes for Biological Systems

The furo[3,2-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes it an excellent starting point for the development of chemical probes—small molecules used to study and manipulate biological systems.

Research has identified derivatives of the furo[3,2-b]pyridine scaffold as potent and highly selective modulators of important cellular signaling pathways. nih.govchim.it By preparing libraries of 3,5-disubstituted and 3,5,7-trisubstituted furo[3,2-b]pyridines, researchers have developed powerful chemical tools for investigating specific biological functions and validating potential drug targets. nih.govchim.it

Two key areas where furo[3,2-b]pyridine-based probes have shown significant promise are:

Inhibition of Cdc-like Kinases (CLKs): Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent and highly selective inhibitors of CLKs, a family of kinases involved in the regulation of RNA splicing. nih.govwikipedia.org These selective inhibitors serve as crucial chemical probes to explore the therapeutic potential of targeting CLKs in diseases like cancer.

Modulation of the Hedgehog Signaling Pathway: A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, while inactive as kinase inhibitors, were found to be sub-micromolar modulators of the Hedgehog signaling pathway. nih.govchim.it This pathway is critical in embryonic development and its dysregulation is implicated in several cancers, making these compounds valuable for cancer research.

Furo[3,2-b]pyridine Scaffold as a Basis for Chemical Probes
Biological Target ClassSpecific ExampleSignificance as a Chemical ProbeReference
KinasesCdc-like Kinases (CLKs)Provides potent and highly selective inhibitors for studying RNA splicing regulation and as a starting point for anticancer drug development. nih.govchim.itwikipedia.org
Signaling PathwaysHedgehog (Hh) PathwayYields sub-micromolar modulators for investigating pathway dysregulation in cancers and developmental biology. nih.govchim.it

Utility as Building Blocks for Advanced Organic Synthesis

The reactivity of the chloro and ketone groups on this compound makes it a valuable building block for constructing more elaborate molecules.

Fused heterocyclic architectures are core components of many natural products and pharmaceuticals. This compound can serve as a starting synthon for annulation reactions, where a new ring is built onto the existing framework. Annulation strategies, such as the Robinson annulation, famously utilize a ketone as a handle to construct a new six-membered ring through a sequence of Michael addition and aldol (B89426) condensation reactions. wikipedia.orglibretexts.orglibretexts.org The ketone moiety in the title compound provides a reactive site for similar ring-forming transformations, allowing for the synthesis of complex tricyclic or polycyclic systems. The chloro-substituent can also be used as an anchor point in cyclization strategies to build additional fused rings.

The true synthetic utility of this compound lies in its capacity to serve as a precursor for a wide array of derivatives with diverse functionalities. The two key reactive sites, the chlorine atom and the ketone group, can be modified independently or in sequence to generate a library of new compounds.

Reactions at the Chloro Position: The chlorine atom at the 6-position is susceptible to various transformations common for chloro-pyridines. It can be replaced by a range of nucleophiles through nucleophilic aromatic substitution (SNAr) or serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination), enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Reactions at the Ketone Group: The ketone at the 3-position is a versatile functional group. It can be reduced to a secondary alcohol, which can be further functionalized. It can also react with a variety of carbon and heteroatom nucleophiles (e.g., Grignard reagents, organolithiums) to introduce new substituents at the 3-position.

Potential Functionalizations of this compound
Reactive SiteReaction TypePotential ReagentsResulting Functionality
C6-ChloroNucleophilic Aromatic SubstitutionAmines, Alkoxides, ThiolatesAmino, Alkoxy, or Thioether groups
Palladium Cross-CouplingBoronic acids (Suzuki), Organostannanes (Stille)Aryl, Heteroaryl, or Alkyl groups
C3-KetoneReductionNaBH4, LiAlH4Secondary Alcohol
Nucleophilic AdditionGrignard reagents (R-MgBr), Organolithiums (R-Li)Tertiary Alcohol with new R-group

Role as Chemical Intermediates in Fine Chemical Synthesis

In the fine chemical industry, which produces complex, pure chemical substances for specialized applications like pharmaceuticals and agrochemicals, intermediates are crucial building blocks. Chlorinated pyridine (B92270) derivatives are widely used as key intermediates due to the reactivity of the chlorine atom, which facilitates subsequent synthetic transformations. google.comgoogle.com For example, compounds like 6-chloropyridine-3-carbonyl chloride are valuable starting materials in multi-step syntheses. google.com

While specific, large-scale industrial synthesis routes employing this compound as a named intermediate are not widely disclosed in public sources, its structure is emblematic of a useful intermediate. It combines the reactive handle of a chloropyridine with the rigid, biologically relevant furo-pyridine scaffold. This makes it a highly plausible intermediate in the synthesis of proprietary active pharmaceutical ingredients (APIs) or other high-value fine chemicals, where it would be prepared and then further elaborated in subsequent steps.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chlorofuro[3,2-b]pyridin-3(2H)-one, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, analogous furopyridine derivatives are synthesized via cyclization of chlorinated pyridine precursors. A common approach includes:

Chlorination : Introduction of chlorine at the 6-position using POCl₃ or PCl₅ under reflux .

Cyclization : Formation of the fused furopyridine ring via acid-catalyzed or thermal cyclization of intermediates like 3-hydroxypyridine derivatives .
Key intermediates include 6-chloropyridin-3-ol derivatives, which are characterized by LC-MS and NMR before proceeding to cyclization .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what spectral features confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for characteristic shifts:
  • Aromatic protons in the pyridine ring (δ 7.5–8.5 ppm).
  • Deshielded carbonyl (C=O) carbon at ~δ 160–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm the lactone carbonyl stretch at ~1700–1750 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ should match the molecular weight (e.g., 183.56 g/mol for C₇H₄ClNO₂) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in sealed containers at 0–6°C to prevent decomposition .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified waste management services to avoid environmental contamination .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to mitigate risks from inhalation (H335) and skin irritation (H315) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the cyclization step during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency by stabilizing transition states .
  • Catalysis : Lewis acids like ZnCl₂ or FeCl₃ can accelerate ring closure (yield improvement: ~15–20%) .
  • Temperature Control : Gradual heating (80–100°C) minimizes side reactions, as abrupt temperature spikes may degrade intermediates .

Q. How to resolve discrepancies in NMR data between theoretical predictions and experimental results for this compound?

  • Methodological Answer :

  • Cross-Validation : Use X-ray crystallography to confirm the solid-state structure and compare with NMR-derived models .
  • DFT Calculations : Perform density functional theory (DFT) simulations to predict chemical shifts and coupling constants, identifying deviations caused by solvent effects or tautomerism .
  • 2D NMR : Employ HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic signals .

Q. What strategies are effective in elucidating the mechanism of action of this compound as an enzyme inhibitor?

  • Methodological Answer :

  • Kinetic Studies : Measure inhibition constants (Kᵢ) using Michaelis-Menten plots under varying substrate concentrations .
  • Molecular Docking : Use software like AutoDock to model interactions between the compound and active sites of target enzymes (e.g., alkaline phosphatase) .
  • Site-Directed Mutagenesis : Validate binding hypotheses by mutating key residues in the enzyme and assessing changes in inhibition potency .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data for this compound analogs?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments using uniform protocols (e.g., fixed enzyme concentrations or incubation times) to reduce variability .
  • Impurity Profiling : Characterize batches via HPLC to rule out activity variations caused by unreacted starting materials (e.g., chlorinated pyridines) .
  • Meta-Analysis : Compare data across studies while accounting for differences in cell lines or assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.